N-(4-FLUOROPHENYL)-2-[(5E)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE
Description
N-(4-Fluorophenyl)-2-[(5E)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a thiazolidinone derivative characterized by a conjugated enone system and a 4-fluorophenyl acetamide substituent. Its IUPAC name, as per , is 2-{(5Z)-2,4-Dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide . The molecular formula is C₂₁H₁₆FN₂O₃S₂, with a conjugated thiazolidinone core featuring a sulfanylidene group at position 2 and a 4-oxo substituent at position 4. The 5E-configuration of the propenylidene moiety and the Z-configuration of the thiazolidinone ring are critical to its structural identity.
Structural determination tools like SHELX and SIR97 () are pivotal in confirming such configurations during crystallographic analysis .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(5E)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2S2/c21-15-9-11-16(12-10-15)22-18(24)13-23-19(25)17(27-20(23)26)8-4-7-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,24)/b7-4+,17-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWZPHZONPZLNG-AQHRCUNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/2\C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-2-[(5E)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the thiazolidinone ring. One common method involves the reaction of a fluorophenyl isothiocyanate with an appropriate amine to form the thiazolidinone intermediate. This intermediate is then reacted with an acetamide derivative under specific conditions to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-2-[(5E)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-FLUOROPHENYL)-2-[(5E)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-2-[(5E)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide ()
- Key Differences: Substituents: The acetamide group is attached to a 2-methylphenyl instead of 4-fluorophenyl. Thiazolidinone Core: Features a phenylsulfonyl group at position 3 and a phenylimino group at position 2, contrasting with the sulfanylidene and oxo groups in the target compound. Configuration: The 2Z-configuration alters the planarity of the thiazolidinone ring compared to the 5E/Z in the target compound.
- The methylphenyl substituent may reduce solubility compared to the fluorophenyl group .
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide ()
- Key Differences :
- Substituents : A benzylidene group replaces the cinnamylidene moiety, and the acetamide is linked to a 4-hydroxyphenyl group.
- Molecular Formula : C₁₈H₁₄N₂O₃S₂ (Molar mass: 370.45 g/mol).
- The benzylidene group’s shorter conjugated system may reduce UV absorption intensity compared to the target compound’s cinnamylidene chain .
N-(2-Hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide ()
- Key Differences :
- Substituents : A 4-methoxyphenyl group in the methylidene moiety and a 2-hydroxyphenyl acetamide.
- Implications : The methoxy group’s electron-donating nature could stabilize the conjugated system, while the 2-hydroxyphenyl substituent may influence binding affinity in biological targets through ortho-effect interactions .
Spectroscopic and Physicochemical Comparisons
highlights that minor structural changes, such as substituent configuration (e.g., R vs. S in isomers), significantly alter NMR chemical shifts and coupling constants. For instance, the cinnamylidene group in the target compound would exhibit distinct proton environments compared to benzylidene or methoxyphenylidene analogues, detectable via ¹H NMR (e.g., vinyl proton shifts near δ 6.5–7.5 ppm) .
Data Table: Structural and Molecular Comparison
Biological Activity
N-(4-Fluorophenyl)-2-[(5E)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE is a complex organic compound notable for its diverse biological activities. Its unique structure, featuring a fluorophenyl group , a thiazolidine ring , and an acetamide moiety , contributes to its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes multiple functional groups that enhance its reactivity and biological activity. The presence of the fluorine atom is significant as it can influence the compound's stability and interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | N-(4-fluorophenyl)-2-[(5E)-4-oxo... |
| Molecular Formula | C20H15FN2O2S2 |
| Molecular Weight | 392.46 g/mol |
| InChI | InChI=1S/C20H15FN2O2S2/c21... |
The mechanism of action for N-(4-Fluorophenyl)-2-[(5E)-4-OXO...] involves its interaction with specific molecular targets, such as enzymes or receptors. This compound is believed to modulate the activity of these targets, potentially leading to anticancer effects by inhibiting cell proliferation pathways. The exact molecular interactions depend on the biological context in which the compound is studied.
Antiviral Properties
Recent studies have highlighted the potential antiviral properties of thiazolidine derivatives, including compounds similar to N-(4-Fluorophenyl)-2-[(5E)-4-OXO...]. For instance, heterocyclic compounds have shown effectiveness against various viral infections, including HSV and HCV. The thiazolidine ring structure is often linked to enhanced antiviral activity due to its ability to interfere with viral replication processes.
In a comparative study of thiazolidine derivatives:
- Compounds demonstrated significant inhibition of HSV replication in Vero cells.
- The most active derivatives showed IC50 values in the low micromolar range, indicating potent antiviral effects with minimal cytotoxicity .
Anticancer Activity
The compound's potential anticancer activity has also been explored. Research indicates that derivatives containing thiazolidine rings can inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression. The specific pathways affected can vary based on the cellular context and the presence of other therapeutic agents.
Case Studies and Research Findings
- Antiviral Activity Assessment : A series of thiazolidine derivatives were synthesized and evaluated for their antiviral properties against HSV and HCV. Among them, certain compounds exhibited over 90% inhibition of viral replication at concentrations around 50 μM .
- Cell Proliferation Inhibition : In vitro studies demonstrated that N-(4-Fluorophenyl)-2-[(5E)-4-OXO...] could inhibit the proliferation of various cancer cell lines by targeting specific enzymes involved in cell signaling pathways .
- Toxicity Evaluation : The cytotoxicity profile was assessed using standard assays, revealing that while some derivatives exhibit significant biological activity, they maintain a favorable safety profile with high CC50 values, indicating low toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
